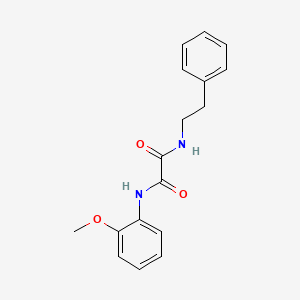

N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

Description

N-(2-Methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is an oxamide derivative featuring a 2-methoxyphenyl group and a 2-phenylethyl substituent on the nitrogen atoms. The 2-methoxyphenyl group introduces electron-donating methoxy substituents at the ortho position, while the 2-phenylethyl moiety adds steric bulk and lipophilicity.

Properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDPNYJCEGAGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2-methoxyaniline with 2-phenylethylamine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

On an industrial scale, the production of N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tinuvin 312 (N-(2-Ethoxyphenyl)-N'-(2-Ethylphenyl)Ethanediamide)

Tinuvin 312, a commercial UV stabilizer, shares the ethanediamide core but differs in substituents:

- Substituents : Ethoxy (2-ethoxyphenyl) and ethyl (2-ethylphenyl) groups.

- Steric Effects: The 2-phenylethyl group in the target compound introduces greater steric hindrance compared to Tinuvin 312’s 2-ethylphenyl group, which may affect packing efficiency and melting point. Applications: Tinuvin 312 is utilized as a light stabilizer in polymers . The target compound’s structural modifications could alter UV absorption profiles, making it less effective for this purpose without further optimization.

Table 1: Physical and Structural Comparison

Atropisomeric Thiourea Derivatives ()

discusses N-(2-methoxyphenyl)-N'-(2-methylphenyl)thiourea, which exhibits atropisomerism due to restricted rotation around the C–N bond.

- Structural Parallels : The 2-methoxyphenyl group in both compounds may impose similar steric constraints.

- Divergence : The ethanediamide backbone in the target compound lacks the thiourea’s sulfur atom, reducing hydrogen-bonding versatility. This difference likely eliminates atropisomerism, as oxamides exhibit greater rotational freedom compared to thioureas .

Fentanyl Analogs ()

Fentanyl derivatives like ortho-methoxy Butyryl fentanyl () and 4-Methoxybutyrylfentanyl () share aryl and phenylethyl groups but differ fundamentally in backbone structure:

- Backbone : Fentanyls feature a piperidinyl amide core, whereas the target compound uses an ethanediamide.

- Pharmacological Implications : The piperidine moiety in fentanyls enables µ-opioid receptor binding. The ethanediamide structure lacks this pharmacophore, suggesting negligible opioid activity. However, the 2-phenylethyl group may confer affinity for other targets (e.g., serotonin receptors), albeit at lower potency than NBOMe psychedelics () .

Chloroacetamide Herbicides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) are structurally distinct as acetamides but share functional groups:

Research Findings and Data Gaps

- Toxicity and Bioactivity : While fentanyl analogs and NBOMes () highlight the pharmacological risks of aryl-ethyl groups, the target compound’s ethanediamide structure likely mitigates such effects. Empirical toxicity studies are needed.

Biological Activity

N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is a compound of growing interest in pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C18H20N2O2

- Molecular Weight : 296.36 g/mol

- CAS Number : 14040-79-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methoxy and phenylethyl groups enhance the compound's binding affinity, which may lead to modulation of various biochemical pathways relevant to drug development and therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential for use in treating infections caused by resistant bacteria.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. It appears to induce apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising potential as an antibacterial agent.

- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 32 |

| Antimicrobial | Escherichia coli | Inhibition of growth | 32 |

| Anticancer | MCF-7 (breast cancer) | Reduction in cell viability | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.